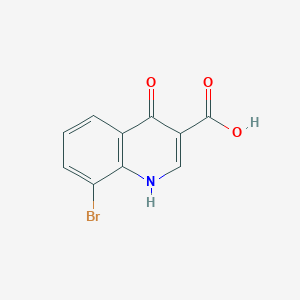

8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Overview

Description

8-Bromo-4-hydroxyquinoline-3-carboxylic acid (8-BHQ-3C) is an organic molecule that has been widely studied in recent years due to its potential applications in the fields of chemistry, biochemistry, and medicine. 8-BHQ-3C is a quinoline derivative that contains a bromine atom, which makes it particularly attractive for use in laboratory experiments. The molecule has a number of unique properties, including a high degree of solubility, a low melting point, and a high degree of thermal stability, which make it suitable for a variety of laboratory applications.

Scientific Research Applications

Photolabile Protecting Group

8-Bromo-4-hydroxyquinoline-3-carboxylic acid (BHQ) has been identified as an effective photolabile protecting group for carboxylic acids. Its photochemical properties are superior to other photolabile groups, with a higher single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis. This makes BHQ a valuable tool in vivo, especially for caging biological messengers due to its increased solubility and low fluorescence characteristics (Fedoryak & Dore, 2002).

Synthesis of Novel Quinolone Compounds

Research has explored the synthesis of various quinolone compounds using 4-hydroxyquinoline-3-carboxylate derivatives. These syntheses have led to the creation of new compounds with potential applications in various scientific fields, demonstrating the versatility of this compound in organic synthesis (Kurasawa et al., 2014).

Electrochemical and Spectroelectrochemical Studies

The electrochemical behavior of hydroxyquinoline carboxylic acids, including 8-hydroxyquinoline-7-carboxylic acid, has been studied to understand their oxidation mechanisms in aprotic environments. This research provides insights into the electrochemical properties of this compound and related compounds, which can be crucial for applications in biosystems and molecular orbital calculations (Sokolová et al., 2015).

Antifungal Activity

Studies on 8-hydroxyquinoline derivatives have shown potential antifungal activity. For instance, the synthesis and characterization of 8-hydroxyquinolinyl-5-aminomethyl derivatives demonstrated notable antifungal properties, suggesting possible applications in developing new antifungal agents (Vashi & Patel, 2013).

Formation of Lamellar Network Structures

8-Hydroxyquinoline, closely related to this compound, has been utilized in forming robust lamellar structures in coordination chemistry. This application demonstrates the structural potential of these compounds in creating extended three-dimensional networks, which could have implications in materials science (Wang et al., 2006).

Photoremovable Protecting Group for Physiological Use

BHQ has also been identified as an efficient photoremovable protecting group for physiological use. Its properties enable the controlled release of bioactive molecules such as neurotransmitters, nucleic acids, and drugs upon photolysis. This has significant implications for studying cell physiology and drug delivery systems (Zhu et al., 2006).

Safety and Hazards

8-Bromo-4-hydroxyquinoline-3-carboxylic acid is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name |

8-bromo-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUGXZLINWIUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352761 | |

| Record name | 8-bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35973-17-2 | |

| Record name | 8-Bromo-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35973-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269180.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea](/img/structure/B1269194.png)

![3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid](/img/structure/B1269205.png)